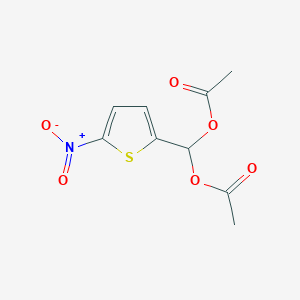
Benzyl octanoate
Overview
Description
Benzyl octanoate is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymerization Studies :
- Kricheldorf, Kreiser-Saunders, and Stricker (2000) investigated the polymerization of lactide initiated by Sn(II)2−ethylhexanoate (SnOct2) reacted with benzyl alcohol, leading to the formation of benzyl octanoate. The study provided insights into the polymerization mechanisms and the role of SnOct2 in these reactions (Kricheldorf, Kreiser-Saunders, & Stricker, 2000).
Wine Aroma Composition :
- Tomasino et al. (2015) explored the sensory characteristics of New Zealand Pinot Noir wines, where compounds like ethyl octanoate were identified to influence aroma characteristics significantly, thereby indirectly highlighting the relevance of similar esters like this compound in wine aromas (Tomasino et al., 2015).
Flotation of Rutile :
- Liu and Peng (1999) conducted a study to find a replacement for benzyl arsenic acid in the rutile flotation process. This study, while not directly related to this compound, shows research in chemical compounds for mineral processing, indicating potential areas where this compound could be explored (Liu & Peng, 1999).
Alcohol Oxidation Studies :
- Enache, Knight, and Hutchings (2005) investigated the oxidation of primary alcohols, including benzyl alcohol and octan-1-ol, under solvent-free conditions. This study's focus on benzyl alcohol oxidation to benzaldehyde might provide insights relevant to the behavior and applications of this compound (Enache, Knight, & Hutchings, 2005).
Corrosion Inhibition :
- Chafiq et al. (2020) studied the inhibition properties of certain compounds for mild steel corrosion. Although this compound was not directly studied, the research on organic compounds as corrosion inhibitors could be pertinent for understanding its potential application in similar fields (Chafiq et al., 2020).
Aggregation of Carboxylic Acids :
- Madec and Maréchal (1978) explored the self-association of various carboxylic acids, including octanoic acid, in solvents with low dielectric constants. This study provides a fundamental understanding of the behavior of carboxylic acids, potentially applicable to this compound (Madec & Maréchal, 1978).
Safety and Hazards
Future Directions
Benzyl octanoate, as a volatile organic compound, has substantial economic value and is relevant to our daily lives. It is used in the perfume, cosmetics, food, drink, and pharmaceutical industries . Future research may focus on improving the synthesis process, understanding its mechanism of action, and exploring its potential applications in various industries .
Mechanism of Action
Properties
IUPAC Name |
benzyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-9-12-15(16)17-13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQWCHLIPMDVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145493 | |
| Record name | Benzyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10276-85-4 | |
| Record name | Benzyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10276-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl octanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, phenylmethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What novel approaches have been explored for synthesizing benzyl octanoate?
A: Recent research has focused on using task-specific ionic liquids (TSILs) as catalysts for the esterification of octylic acid with benzyl alcohol to produce this compound [, ]. These TSILs, particularly those with an alkane sulfonic acid group, have demonstrated high catalytic activity under both traditional heating and microwave irradiation [].
Q2: What are the advantages of using TSILs as catalysts in this compound synthesis?
A2: TSILs offer several benefits over conventional catalysts:
- Enhanced reaction efficiency: Studies show that TSILs, especially under microwave irradiation, significantly accelerate the reaction rate compared to traditional heating methods [].
- Mild reaction conditions: The use of TSILs allows for the reaction to occur under relatively mild conditions, reducing the energy input required [].
- Catalyst reusability: Certain TSILs, like those incorporating HSO4, exhibit remarkable stability and can be reused multiple times without a significant loss in their catalytic activity []. This promotes sustainability and cost-effectiveness.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)








![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)




